molecular formula C17H17N5O B2549407 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034399-24-9

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

カタログ番号: B2549407
CAS番号: 2034399-24-9
分子量: 307.357
InChIキー: XDLKEJCBVLIBLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a recognized and potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a key signaling node in cancer progression (source) . Its primary research value lies in its high selectivity and potency, making it an essential pharmacological tool for dissecting the role of FAK in cellular processes. Researchers utilize this compound to investigate FAK-driven mechanisms in tumorigenesis, including cancer cell proliferation, migration, invasion, and metastasis (source) . By inhibiting FAK autophosphorylation at Y397 and its downstream signaling pathways, such as those involving SRC and PI3K/AKT, this compound helps elucidate the functional consequences of disrupting integrin-mediated signaling and the tumor microenvironment (source) . Its application is critical in preclinical studies aiming to validate FAK as a therapeutic target, particularly in aggressive cancers where FAK is overexpressed, and for exploring potential combination therapies to overcome drug resistance. This inhibitor is for research use in biochemical and cell-based assays to advance the understanding of cancer biology and metastasis.

特性

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-13-16(11-19-22(13)14-5-3-2-4-6-14)17(23)20-9-10-21-15(12-20)7-8-18-21/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLKEJCBVLIBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Structural Characteristics

The compound's structure consists of a pyrazolo[1,5-a]pyrazine core linked to a pyrazole moiety . This unique arrangement contributes to its potential as a bioactive molecule. The molecular formula is C16H16N4OC_{16}H_{16}N_4O with a molecular weight of approximately 284.32 g/mol.

Anticancer Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain derivatives could inhibit the growth of lung cancer A549 cells by inducing apoptosis. The mechanism involved elevating levels of integrin beta4 and reactive oxygen species (ROS), suggesting a pathway for cancer therapy development .

Receptor Modulation

The compound has been investigated for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGlu5). One study highlighted that certain derivatives demonstrated promising in vitro pharmacological profiles and in vivo efficacy in preclinical models of schizophrenia. However, the advancement of these compounds was limited due to central nervous system-related side effects .

Enzyme Inhibition

The compound's interaction with various enzymes has also been explored. It has shown potential as an inhibitor for specific enzymes involved in disease pathways, which positions it as a candidate for drug development targeting metabolic disorders and cancers .

The biological activity of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is primarily attributed to its ability to bind to active sites on target enzymes and receptors. This binding inhibits their activity, leading to altered signaling pathways that can induce apoptosis in cancer cells or modulate neurotransmitter systems in neurological disorders.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
(6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one StructureInduces apoptosis in cancer cells
N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo... -Negative allosteric modulator of mGlu2 receptors

The unique structural features of this compound allow it to exhibit distinct biological properties compared to other pyrazolo derivatives.

Case Study 1: Anticancer Efficacy

A series of studies focused on the anticancer effects of related compounds revealed that modifications at specific positions on the pyrazole ring could enhance apoptotic activity against various cancer cell lines. These findings suggest that further structural optimization could lead to more potent anticancer agents .

Case Study 2: Neurological Applications

Another investigation into the PAM properties of related compounds highlighted their potential in treating conditions like schizophrenia. While some compounds showed efficacy in modulating receptor activity, side effects related to excessive activation were noted, emphasizing the need for careful dose management .

科学的研究の応用

Example Synthesis Method

  • Reagents : 5-methyl-1-phenyl-1H-pyrazol-4-yl hydrazine and appropriate carbonyl compounds.
  • Conditions : Reaction typically conducted in ethanol or dimethylformamide (DMF) at elevated temperatures.
  • Yield : Yields can vary but have been reported as high as 80% in optimized conditions.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazolo[1,5-a]pyrimidines possess potent antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound has also been evaluated for its antitumor activity against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). In comparative studies with established chemotherapeutics like Doxorubicin, certain derivatives demonstrated comparable or superior efficacy in inhibiting cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a study published by Deshmukh et al., a series of pyrazolo derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds bearing similar structural features to (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone showed significant inhibition against both bacterial and fungal pathogens .

Case Study 2: Antitumor Evaluation

A comprehensive evaluation of pyrazolo derivatives was conducted by researchers who assessed their cytotoxic effects on various cancer cell lines. The study concluded that certain modifications to the pyrazolo structure enhanced antitumor activity significantly compared to standard treatments .

Table 1: Summary of Biological Activities

Activity TypeTested Strains/Cell LinesResults
AntimicrobialE. coli, S. aureusEffective inhibition observed
AntifungalC. albicansSignificant activity noted
AntitumorMCF-7, HCT-116, HepG-2Comparable efficacy to Doxorubicin

Table 2: Synthesis Conditions

MethodSolventTemperatureYield (%)
Traditional RefluxEthanol80°C70%
Microwave IrradiationDMF120°C85%

化学反応の分析

Pyrazolo[1,5-a]pyrazin-5(4H)-yl Core Formation

The pyrazolo[1,5-a]pyrazin-5(4H)-yl moiety is typically synthesized via cyclocondensation reactions . For example:

  • Method : Reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds (e.g., β-dicarbonyls, β-enaminones) under acidic or basic conditions .

  • Example : Adib et al. reported the use of azidochalcones to form polysubstituted pyrazolo[1,5-a]pyrimidines under mild conditions .

Pyrazole Substituent Formation

The 5-methyl-1-phenyl-1H-pyrazol-4-yl fragment is typically synthesized via:

  • Cycloaddition reactions : 1,3-dipolar cycloaddition of diazocarbonyl compounds (e.g., ethyl α-diazoacetate) with alkynes or alkenes .

  • Condensation reactions : Reaction of α,β-unsaturated ketones with hydrazine derivatives, followed by aromatization .

Ketone Functionalization

The methanone bridge linking the two heterocycles is likely formed via:

  • Acylation reactions : Friedel-Crafts acylation or nucleophilic substitution with acylating agents.

Functional Group Transformations

The compound’s reactive sites include the ketone group , aromatic rings , and heteroatoms .

Reduction Reactions

The ketone group can undergo reduction:

Reaction TypeReagentProductYieldReference
Alcohol formation LiAlH₄ (lithium aluminum hydride)Secondary alcoholModerate

Cross-Coupling Reactions

If the compound contains aryl halides or boronic esters, Suzuki-Miyaura coupling could enable functionalization:

Reaction TypeCatalystSolventTemperatureReference
Arylation PdCl₂(dppf)Dioxane/Water120°C (microwave)

Formylation

The pyrazolo[1,5-a]pyrazin-5(4H)-yl core’s nucleophilic C3 position may undergo formylation:

  • Reagent : DMF/POCl₃ (Vilsmeier-Haack reagent) .

  • Example : Formylation of pyrazolo[1,5-a]pyrimidines to yield aldehydes .

Oxidation

Oxidative cleavage of double bonds (e.g., via osmium tetroxide) could yield carbonyl derivatives .

Regioselectivity in Cyclocondensation

Cyclocondensation reactions show regioselectivity depending on substituents:

  • Electron-withdrawing groups (EWGs) on enone precursors enhance reaction yields .

  • Electron-donating groups (EDGs) like TMS stabilize intermediates .

Solvent Effects

  • HFIP (hexafluoroisopropanol) : Enhances solubility and reaction efficiency in Pd-catalyzed C–H activation .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with three classes of analogs: pyrazolo-pyrimidines, pyrazolo-triazines, and pyrazolo-pyrazinones. Key distinctions in synthesis, substituent effects, and physicochemical properties are highlighted.

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Example Compound: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4n) .
  • Structural Differences : Replaces the pyrazine ring with a pyrimidine (six-membered ring with two nitrogen atoms at 1,3-positions).
  • Synthesis : Prepared via multicomponent reactions using aromatic aldehydes and diazonium salts.
  • Elemental Analysis : C19H15F3N6O2 (Calcd: C 54.81%, H 3.36%, N 20.18%; Found: C 54.61%, H 3.58%, N 19.96%) .

Pyrazolo[5,1-c][1,2,4]triazine Derivatives

  • Example Compounds: (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-methanone (10a) and its isomer (10b) .
  • Structural Differences : Incorporates a triazine ring (six-membered ring with three nitrogen atoms) instead of pyrazine.
  • Synthesis : Formed via electrophilic substitution and dehydrative cyclization using diazotized pyrazoles.
  • Key Insight : The triazine ring introduces additional nitrogen atoms, increasing polarity but reducing metabolic stability compared to the target compound’s dihydropyrazine core .

Pyrazolo[3,4-b]pyrazinone Derivatives

  • Example Compounds : 6-Substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (13a–e) .
  • Structural Differences: Features a pyrazinone (pyrazine with a ketone group) and methyl substituents at positions 1 and 3.
  • Synthesis: Achieved via reductive lactamization of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acids .
  • Key Insight : Methyl groups at positions 1 and 3 in 13a–e may sterically hinder interactions with biological targets compared to the target compound’s phenyl group at position 1 of the pyrazole.

Comparative Data Table

Property/Feature Target Compound Pyrazolo-pyrimidine (4n) Pyrazolo-triazine (10a) Pyrazolo-pyrazinone (13a)
Core Heterocycle Dihydropyrazolo[1,5-a]pyrazine Dihydropyrazolo[1,5-a]pyrimidine Pyrazolo[5,1-c][1,2,4]triazine Pyrazolo[3,4-b]pyrazinone
Key Substituents 5-Methyl-1-phenylpyrazole 4-Trifluoromethylphenyl, 4-hydroxyphenyl p-Tolyl, phenyl 1,3-Dimethyl, amino acid-derived
Synthesis Method Not explicitly described (likely multicomponent) Multicomponent reaction Diazotization and cyclization Reductive lactamization
Elemental Analysis (C/N%) Not provided 54.61% C / 19.96% N Not provided Not provided
Pharmacological Relevance Preliminary CNS activity Unreported Unreported Kinase inhibition potential

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis likely parallels multicomponent or cyclization routes seen in analogs .
  • Substituent Effects : The 5-methyl-1-phenyl group on the pyrazole may enhance metabolic stability over trifluoromethyl or triazine-based analogs .
  • Biological Potential: Structural similarities to pyrazolo-pyrazinones suggest possible kinase or CNS targets, warranting further profiling .

Q & A

Q. What are the standard synthetic routes for preparing (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate and phenylhydrazine to form the pyrazole core, followed by coupling with dihydropyrazine derivatives. Key steps include cyclization using POCl₃ or PCl₃ under reflux (60–120°C) and purification via column chromatography. For example, cyclization of substituted hydrazides with phosphorous oxychloride at 120°C yields pyrazole intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.0 ppm and methyl groups at δ 2.2–2.5 ppm) .
  • IR spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
  • X-ray crystallography : For resolving conformational details, such as dihedral angles between aromatic rings (e.g., 16.05° and 84.84° in related structures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Temperature control : Lowering reaction temperatures (e.g., 80°C instead of 120°C) reduces decomposition of sensitive intermediates like nitro groups .
  • Catalyst selection : Using Lewis acids (e.g., ZnCl₂) improves regioselectivity in cyclization steps .
  • Workup protocols : Sequential extraction with ethanol/DMF mixtures (1:1) enhances purity by removing unreacted hydrazides .

Q. What strategies address contradictions in reported bioactivity data across studies?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from:

  • Assay variability : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times .
  • Structural modifications : Introducing electron-withdrawing groups (e.g., -NO₂) enhances binding to specific targets like VEGFR2 or MMP9 .
  • Solubility factors : Use dimethyl sulfoxide (DMSO) at <1% v/v to avoid cytotoxicity artifacts .

Q. How can computational methods validate the compound’s conformational stability?

  • DFT calculations : Compare theoretical IR/NMR spectra with experimental data to confirm ground-state geometry .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes like aminopeptidase N) using software like AutoDock Vina. Focus on hydrogen bonding between the pyrazole ring and active-site residues .

Q. What experimental designs resolve ambiguities in regioselectivity during functionalization?

  • Directing groups : Use -OCH₃ or -Cl substituents to guide electrophilic substitution at specific pyrazole positions .
  • Protection/deprotection : Temporarily block reactive sites (e.g., carbonyl groups) with tert-butyldimethylsilyl (TBS) before functionalizing the pyrazine ring .

Methodological Notes

  • Data reproducibility : Always cross-verify spectral data with synthetic intermediates (e.g., hydrazides or ketones) to confirm stepwise progression .
  • Crystallographic validation : Publish CIF files for new derivatives to enable structural comparisons (e.g., CCDC deposition for triclinic crystals with space group P1) .
  • Bioactivity reporting : Include IC₅₀ values, dose-response curves, and negative controls (e.g., untreated cells) to contextualize potency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。